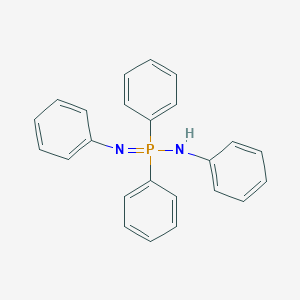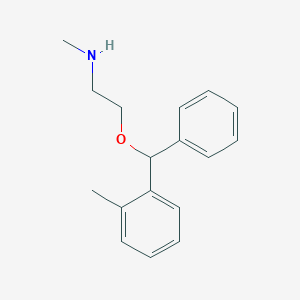
N,N',P,P-tetraphenylphosphinimidic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',P,P-tetraphenylphosphinimidic amide (TPPI) is a chemical compound that has gained significant attention in recent years due to its unique properties. TPPI is a phosphorus-based compound that has been widely used in various fields of scientific research, including organic synthesis, catalysis, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1. Amide Bond N-C Activation
The activation of amides through N-C bond cleavage is significant in organic synthesis. Li and Szostak (2019) discuss ground-state destabilization of amide bonds, enabling the formation of tetrahedral intermediates directly from amides. This method facilitates the creation of C-C, C-N, C-O, and C-S bonds, offering a more efficient alternative to acyl-metals (Li & Szostak, 2019).
2. Tautomerism in N-acylphosphoramidic Esters
Kabachnik et al. (1962) explored the tautomerism of halogen-substituted N-acylphosphorimidic esters. They concluded that these derivatives have an amide form, important in understanding the tautomeric equilibria in related compounds (Kabachnik et al., 1962).
3. Nickel-Mediated C-N Activation of Amides
Gao, Ji, and Hong (2017) discuss the nickel-mediated C-N activation of amides, enabling the generation of acyl-nickel intermediates. This approach leads to various transformations, highlighting the synthetic applications of amide C-N bond activation (Gao, Ji, & Hong, 2017).
4. Synthesis of Mixed-Amide Phosphinates
Pourayoubi et al. (2013) synthesized mixed-amide phosphinates, contributing to the understanding of the synthesis strategies and structural properties of such compounds. This research is relevant to the development of new materials and compounds in chemistry (Pourayoubi et al., 2013).
5. N-Acylation Reactions
Taylor and Bull (2014) highlight the importance of N-acylation reactions in forming amide bonds. Their work underscores the advances in catalytic approaches to amide bonds and the strategies employed in the kinetic resolution of racemic amines (Taylor & Bull, 2014).
6. Medicinal Chemistry Applications
Mucha, Kafarski, and Berlicki (2011) discuss the remarkable potential of α-aminophosphonate/phosphinate motifs in medicinal chemistry. This research reveals the broad spectrum of applications of these compounds in various fields, including their enzyme inhibition properties (Mucha, Kafarski, & Berlicki, 2011).
Eigenschaften
CAS-Nummer |
17985-98-7 |
|---|---|
Produktname |
N,N',P,P-tetraphenylphosphinimidic amide |
Molekularformel |
C24H21N2P |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H |
InChI-Schlüssel |
WRDXCFNVTFJMDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
Diphenyl(anilino)(phenylimino)phosphorane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)





![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)






